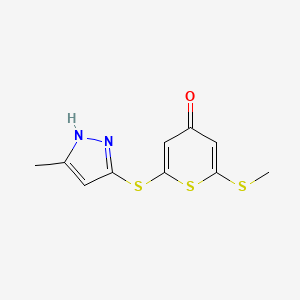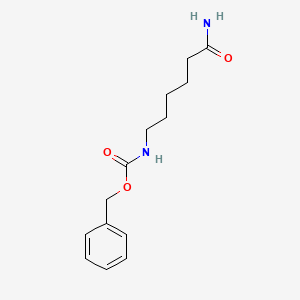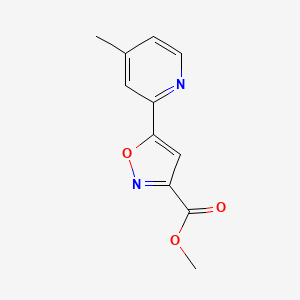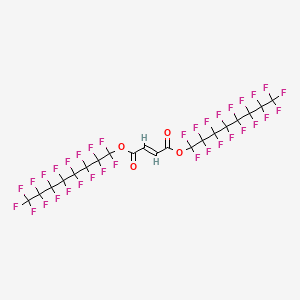
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is a heterocyclic compound that features a pyrazole ring and a thiopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one typically involves the reaction of 3-methyl-1H-pyrazole-5-thiol with a suitable thiopyranone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF or potassium carbonate in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted pyrazole or thiopyran derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Agrochemicals: It is explored as a potential herbicide or pesticide, leveraging its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens, leading to their death or inhibition. The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1H-pyrazole-5-thiol: A precursor in the synthesis of the compound.
Thiopyranone derivatives: Structural analogs with similar reactivity.
Pyrazole derivatives: Compounds with similar biological activities and applications.
Uniqueness
2-(3-Methyl-1H-pyrazol-5-ylthio)-6-methylthio-4H-thiopyran-4-one is unique due to its combined pyrazole and thiopyran rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H10N2OS3 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2-[(5-methyl-1H-pyrazol-3-yl)sulfanyl]-6-methylsulfanylthiopyran-4-one |
InChI |
InChI=1S/C10H10N2OS3/c1-6-3-8(12-11-6)15-10-5-7(13)4-9(14-2)16-10/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
BSGXKRSFFQIQNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1)SC2=CC(=O)C=C(S2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl (S)-2-[3-[(2-Isopropyl-4-thiazolyl)methyl]-3-methylureido]-4-morpholinobutanoate Oxalate](/img/structure/B13711616.png)
![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

![2-(4-Bromophenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13711622.png)

![sodium;3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanyl-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]methyl]sulfanylpropanoate](/img/structure/B13711633.png)






